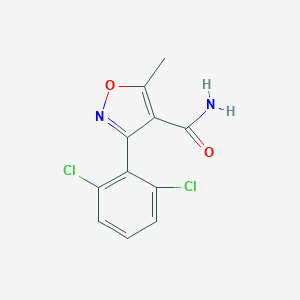

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide

Description

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a 2,6-dichlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. This structure is integral to its role as a precursor or active component in pharmaceuticals, such as the β-lactam antibiotic dicloxacillin . Its synthetic versatility allows for modifications to the carboxamide group or aromatic substituents, enabling exploration of structure-activity relationships (SAR).

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-5-8(11(14)16)10(15-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQLCSGGVPLSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352510 | |

| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23858-59-5 | |

| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Ethoxymethyleneacetoacetic Ester

A widely cited method involves the cyclocondensation of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine derivatives. This approach, adapted from patented processes for analogous isoxazole carboxamides, proceeds via the following steps:

-

Formation of Ethyl Ethoxymethyleneacetoacetic Ester :

Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C to yield ethyl ethoxymethyleneacetoacetic ester. Excess reagents are removed via vacuum distillation to isolate the intermediate. -

Cyclization with Hydroxylamine Sulfate :

The ester is treated with hydroxylamine sulfate in the presence of sodium acetate at -10°C to 0°C, forming ethyl-5-methylisoxazole-4-carboxylate. This step achieves >85% yield when conducted under strict temperature control to suppress by-products like ethyl-3-methylisoxazole-4-carboxylate. -

Hydrolysis to Carboxylic Acid :

The ester intermediate undergoes alkaline hydrolysis using aqueous NaOH (10–20% w/v) at 60–80°C, followed by acidification with HCl to precipitate 5-methylisoxazole-4-carboxylic acid. Recrystallization from ethanol/water mixtures yields >95% purity. -

Amidation with 2,6-Dichloroaniline :

The carboxylic acid is converted to its acid chloride using thionyl chloride (neat, 70°C, 4 h), followed by reaction with 2,6-dichloroaniline in toluene at 0–5°C. Triethylamine is added to scavenge HCl, and the product is isolated via filtration and washed with cold toluene.

Key Advantages :

Direct Assembly via Nitrile Oxide Cycloaddition

An alternative route employs nitrile oxide cycloaddition, leveraging the reactivity of 2,6-dichlorobenzonitrile:

-

Generation of Nitrile Oxide :

2,6-Dichlorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C, forming the corresponding nitrile oxide in situ. -

Cycloaddition with Methyl Propiolate :

The nitrile oxide undergoes [3+2] cycloaddition with methyl propiolate in dichloromethane at 25°C, yielding 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. Catalytic amounts of pyridine enhance reaction rates. -

Amidation via Ammonolysis :

The ester intermediate is subjected to ammonolysis using aqueous NH3 in methanol (50°C, 12 h), directly yielding the carboxamide. This one-pot method eliminates the need for acid chloride intermediates.

Key Advantages :

-

Fewer purification steps compared to the cyclocondensation route.

Industrial-Scale Optimizations

Large-scale production necessitates modifications to improve efficiency and safety:

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors for the cyclocondensation step, enabling precise temperature control and reduced reaction times. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence Time | 15–20 min | Maximizes conversion |

| Temperature | 105°C | Minimizes decomposition |

| Solvent | Toluene | Enhances mixing |

This method achieves 90% conversion with <0.5% by-products, outperforming batch reactors.

By-Product Mitigation

The primary impurity, 3-methylisoxazole-4-carboxylic acid (CATA) , arises from regioisomeric cyclization. Strategies to suppress CATA include:

-

Reverse Addition Technique : Adding hydroxylamine sulfate to the ester (rather than vice versa) reduces CATA formation to <0.01%.

-

Low-Temperature Quenching : Rapid cooling to -20°C after cyclization prevents isomerization.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via nucleophilic attack of hydroxylamine on the ethoxymethylene carbon, followed by cyclization and elimination of ethanol. Density functional theory (DFT) calculations confirm that the methyl group at C5 stabilizes the transition state through hyperconjugation, favoring 5-methylisoxazole formation over 3-methyl isomers.

Amidation Kinetics

The ammonolysis of ethyl-5-methylisoxazole-4-carboxylate follows second-order kinetics, with rate constants (k) dependent on NH3 concentration:

Higher temperatures (>60°C) promote hydrolysis to the carboxylic acid, necessitating careful control.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | By-Products (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 78 | 99.8 | 0.2 | High |

| Nitrile Oxide | 65 | 98.5 | 1.5 | Moderate |

| Continuous Flow | 90 | 99.9 | 0.1 | Industrial |

Purification Protocols

Final purification involves:

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

- This compound serves as an essential intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the isoxazole ring allows for diverse chemical modifications that can lead to the development of new compounds with enhanced properties.

Table 1: Synthesis Routes of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide

| Route | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Route A | 2,6-Dichlorobenzonitrile + Methyl isoxazole-4-carboxylate | DMF, K2CO3, elevated temperature | 76% |

| Route B | 2,6-Dichlorobenzonitrile + Acetic anhydride | DMF, heat | 71% |

| Route C | Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate + KOH (hydrolysis) | Aqueous solution | 81% |

Biological Research Applications

Enzyme Inhibition Studies

- Research has indicated that this compound can act as an inhibitor for specific enzymes involved in bacterial protein synthesis. Its mechanism involves binding to the SecA protein, which is crucial for the translocation of proteins across bacterial membranes. This property makes it a candidate for developing new antibacterial agents.

Case Study: SecA Inhibition

- A study demonstrated that derivatives of this compound exhibited low micromolar activity against SecA, suggesting its utility in antibiotic development .

Medicinal Applications

Therapeutic Potential

- The compound has been investigated for its anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may inhibit pathways associated with inflammation by targeting specific molecular receptors.

Table 2: Therapeutic Properties of this compound

| Property | Effect | Study Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Activity against Gram-positive bacteria |

Industrial Applications

Material Development

- In industrial chemistry, this compound is utilized in the formulation of new materials and chemical processes. Its unique properties can enhance the performance characteristics of various products.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 2,6-dichlorophenyl group is critical for steric and electronic interactions. and highlight derivatives like 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (6a) , where the absence of one chlorine atom reduces steric bulk. Compound 6a showed lower yields (85.9–91.2%) compared to the 2,6-dichloro analog 6o (91.3%), suggesting enhanced stability or reactivity with dual chlorine substituents .

Table 1: Comparison of Phenyl-Substituted Analogs

Carboxamide vs. Carbothioamide Derivatives

Replacing the carbonyl oxygen with sulfur (e.g., SI53 , a carbothioamide derivative) alters electronic properties. SI53 was synthesized from the carboxamide precursor 39e using Lawesson’s reagent (73% yield), demonstrating the feasibility of this modification. Thiocarbonyl groups may enhance lipophilicity or modulate target binding, though biological data are unavailable .

Table 2: Carboxamide vs. Carbothioamide

| Compound | Functional Group | Yield (%) |

|---|---|---|

| 39e (carboxamide) | –CONH– | 73 |

| SI53 (carbothioamide) | –CSNH– | 73 |

Aryl/Amide Group Modifications

and describe derivatives with diverse amide substituents, including halogenated aryl (e.g., 7f : 3-chlorophenyl) and cycloalkyl groups (e.g., 7g : cyclohexyl). Yields varied significantly: 7f (42%) vs. 7i (82%), likely due to steric hindrance or electronic effects during synthesis. The electron-withdrawing chlorine in 7f may reduce nucleophilicity, complicating amide bond formation .

Table 3: Amide Substituent Impact on Yield

| Compound | Substituent | Yield (%) |

|---|---|---|

| 7e | 2,4-dimethylphenyl | 55 |

| 7f | 3-chlorophenyl | 42 |

| 7g | cyclohexyl | 59 |

| 7i | 4-bromo-3-methylphenyl | 82 |

Comparison with Carboxylic Acid Derivatives

The parent carboxylic acid (3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid ) is a key intermediate in dicloxacillin synthesis . Esterification (e.g., methyl ester, 4402-83-9 ) or conversion to acyl chlorides (4462-55-9 ) enables further functionalization. Carboxamides generally exhibit improved bioavailability compared to carboxylic acids due to reduced ionization at physiological pH .

Key Findings and Implications

- Steric and Electronic Effects: The 2,6-dichlorophenyl group enhances synthetic efficiency and stability compared to mono-chlorinated analogs.

- Amide vs. Thiocarbonyl : Thiocarbonyl derivatives (e.g., SI53 ) retain synthetic feasibility but require biological evaluation.

- Substituent Diversity : Electron-deficient aryl groups (e.g., 4-bromo-3-methylphenyl in 7i ) correlate with higher yields, suggesting favorable reaction kinetics.

Biological Activity

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHClNO

- Molecular Weight : 261.10 g/mol

The presence of the dichlorophenyl group and the isoxazole moiety contributes to its biological properties, particularly in enzyme inhibition and receptor interactions.

Research indicates that this compound acts primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. Its interaction with these enzymes is facilitated by hydrogen bonding and hydrophobic interactions due to its structural features.

- Receptor Modulation : It may also interact with various receptors linked to inflammatory responses, potentially modulating cell signaling pathways.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of this compound:

- In vitro Studies : The compound demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory diseases.

- Animal Models : In vivo studies indicated a reduction in inflammation markers in models of acute and chronic inflammation, supporting its therapeutic potential against conditions like arthritis.

Antitumor Activity

The compound has shown promise as an antitumor agent:

- Cell Line Studies : In vitro assays using various cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation. Notably, it exhibited enhanced activity against breast cancer cell lines MCF-7 and MDA-MB-231 when combined with standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : The SAR analysis indicated that modifications to the isoxazole ring could enhance cytotoxicity, suggesting avenues for developing more potent derivatives .

Structure-Activity Relationship (SAR)

The SAR studies have provided valuable insights into how modifications to the core structure affect biological activity:

Case Study 1: Anti-inflammatory Effects

In a study conducted on a rat model of arthritis, administration of this compound resulted in a significant decrease in paw swelling and serum levels of inflammatory cytokines compared to controls. Histological analysis showed reduced synovial hyperplasia and inflammatory cell infiltration.

Case Study 2: Anticancer Efficacy

A recent investigation assessed the efficacy of this compound against various cancer cell lines. The results indicated that at low micromolar concentrations, it effectively inhibited cell growth and induced apoptosis through caspase activation pathways. The combination therapy with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.